molecular formula C9H6N2O B1586873 2-Oxoindoline-5-carbonitrile CAS No. 61394-50-1

2-Oxoindoline-5-carbonitrile

Cat. No. B1586873
CAS RN: 61394-50-1
M. Wt: 158.16 g/mol
InChI Key: NZOSLRYUVHMXTQ-UHFFFAOYSA-N
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Description

2-Oxoindoline-5-carbonitrile is a chemical compound with the molecular formula C9H6N2O . It is used in various fields of research .


Synthesis Analysis

The synthesis of 2-Oxoindoline-5-carbonitrile involves the use of acetic acid and zinc at a temperature of 30 - 35℃ for 2 hours . The reaction mixture is then concentrated under vacuum, and the residue is stirred with 1 N HCl solution for 1 hour .


Molecular Structure Analysis

The molecular structure of 2-Oxoindoline-5-carbonitrile is represented by the linear formula C9H6N2O . The InChI code for this compound is 1S/C9H6N2O/c10-5-6-1-2-8-7(3-6)4-9(12)11-8/h1-4,11-12H .


Chemical Reactions Analysis

The chemical reactions involving 2-Oxoindoline-5-carbonitrile are complex and involve several stages . For instance, one synthesis route involves the use of acetic acid and zinc at ambient temperature .


Physical And Chemical Properties Analysis

2-Oxoindoline-5-carbonitrile is a solid at room temperature . It has a molecular weight of 158.16 , a boiling point of 389.677°C at 760 mmHg , and a melting point of 236-239°C .

Scientific Research Applications

Base-Assisted Transformations

A study investigated the base-assisted transformations of 2-(3-oxoindolin-2-yl)acetonitriles, revealing unexpected reactions including unusual extrusions and aryl shifts leading to the formation of 3-hydroxyindolin-2-ones. This research highlights the reactivity of oxoindoline derivatives under specific conditions, providing insights into synthetic pathways for developing novel compounds (Aksenov et al., 2022).

Synthesis of 3-Oxoisoindoline Derivatives

Another research focused on the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives using a Sc(OTf)3-catalyzed three-component cascade reaction. The study demonstrates a facile and efficient approach for generating these derivatives, highlighting the versatility of oxoindoline compounds in synthetic organic chemistry (Chen & Cai, 2016).

Development of Progesterone Receptor Modulators

Research into the development of new progesterone receptor modulators for potential applications in female healthcare utilized a pyrrole-oxindole scaffold, demonstrating the pharmaceutical applications of oxoindoline derivatives. The study underscores the importance of structural modifications in altering the biological activity of these compounds (Fensome et al., 2008).

Photovoltaic Properties

Investigations into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, related to oxoindoline chemistry, have shown potential applications in the fabrication of organic-inorganic photodiode devices. This study highlights the utility of oxoindoline derivatives in the development of new materials for energy conversion and storage (Zeyada et al., 2016).

Anticancer Evaluation

A study on the synthesis and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, although not directly mentioning 2-Oxoindoline-5-carbonitrile, exemplifies the broader research interest in oxoindoline derivatives for their potential therapeutic applications (Kachaeva et al., 2018).

Safety And Hazards

The safety information for 2-Oxoindoline-5-carbonitrile indicates that it has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for the use of 2-Oxoindoline-5-carbonitrile are promising, particularly in the field of cancer research . The compound has shown potential as a template for the design and development of novel anticancer agents .

properties

IUPAC Name

2-oxo-1,3-dihydroindole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-5-6-1-2-8-7(3-6)4-9(12)11-8/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOSLRYUVHMXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378394
Record name 2-oxoindoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxoindoline-5-carbonitrile

CAS RN

61394-50-1
Record name 2-oxoindoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-2,3-dihydro-1H-indole-5-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of Raney nickel in THF (100 ml) there is added the compound obtained in Step A (20 mmoles) dissolved in THF (400 ml). The reaction mixture is stirred at ambient temperature until the starting material has completely disappeared. The reaction mixture is then filtered over a bed of Celite and then evaporated to dryness to yield the title product, which is used directly in the next reaction.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3,3-Dibromo-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile (10.5 grams, 33.3 mmole) and Zn dust (22.0 grams, 338.5 mmole) in acetic acid (250 ml) was stirred at room temperature for 45 minutes. The mixture was filtered through celite and concentrated to dryness. The resulting oil was diluted with 300 ml water and extracted with ethyl acetate. The combined extracts were washed with 1 N sodium hydroxide and brine, dried over MgSO4, filtered, and concentrated to give a white solid (1.9 g). MW 158.
Name
3,3-Dibromo-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
22 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 5-cyano-3-methylthiooxindole (6.0 g, 29 mmol) in THF (100 mL) was stirred at room temperature and a saturated aqueous solution of NH4Cl (100 mL) added followed by activated zinc (25 g, 0.38 mol). The resulting mixture was stirred for 18 hours. The mixture was filtered through a pad of diatomaceous earth and the pad washed with THF (20 mL). The organic phase was separated, dried over anhydrous MgSO4 and the solvent evaporated to leave a tan solid. Trituration of this solid with diethyl ether gave 5-cyanooxindole a white solid, (4.1 g, 88%). 1H NMR (DMSO-d6) δ7.63 (d, 1H, J=8.4 Hz), 7.62 (s, 1H), 6.93 (d, 1H, J=8.4 Hz), 3.55 (s, 2H). MS (−ve ES) 157 (100), (M−H)
Name
5-cyano-3-methylthiooxindole
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
Z Xie, P Li, Y Hu, N Xu, L Wang - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
A visible-light-induced and iron-catalyzed methylation of arylacrylamides by dimethyl sulphoxide (DMSO) is achieved, leading to 3-ethyl-3-methyl indolin-2-ones in high yields. This …
Number of citations: 43 pubs.rsc.org
W Yi, XX Fang, QY Liu, GQ Liu - European Journal of Organic …, 2018 - Wiley Online Library
A metal‐free method for the construction of oxazolidine‐2,4‐diones and oxindoles was discussed. Using iodine monochloride (ICl) as both the reaction promoter and iodide source, the …
Y Tian, L Zheng, Z Wang, Z Li, W Fu - The Journal of Organic …, 2023 - ACS Publications
A new strategy of electrochemical oxidative difluoroethylation to generate difluoroethyl radical with sodium difluoroethylsulfinate (DFES-Na) has been reported for the first time. The …
Number of citations: 3 pubs.acs.org
Q Zhang, W Wang, P Wang, H Deng, H Jiang - Tetrahedron, 2019 - Elsevier
An efficient method of copper-catalyzed aryldifluoromethylenation of N-arylacrylamides is described to step-economic synthesis of the various biologically important biheterocyclic …
Number of citations: 3 www.sciencedirect.com
CJ Matheson, KA Casalvieri, DS Backos… - European journal of …, 2020 - Elsevier
AMP-activated protein kinase (AMPK) is a central metabolic regulator that promotes cancer growth and survival under hypoxia and plays a role in the maintenance of cancer stem cells. …
Number of citations: 17 www.sciencedirect.com
M Zhu, Q You, R Li - Journal of Fluorine Chemistry, 2019 - Elsevier
A photocatalytic difluoromethylation/cyclization of N-aryl acrylamides using difluoromethyl benzo[d]-thiazol-2-yl sulfone as the difluoromethylating reagent has been developed under …
Number of citations: 25 www.sciencedirect.com
MZ Zhang, N Luo, RY Long, XT Gou… - The Journal of …, 2018 - ACS Publications
An efficient oxidative aminooxyarylation of alkenes under a transition-metal-free condition was described. Under the reaction conditions, N-hydroxyphthalimide (NHPI) reacted readily …
Number of citations: 26 pubs.acs.org
MZ Zhang, WT Li, YY Li, Q Wang, C Li… - The Journal of …, 2021 - ACS Publications
A facile and versatile method for generating radicals from Csp 3 –H bonds under metal-free and organic-peroxide-free conditions was developed. By combining safe persulfate and low-…
Number of citations: 10 pubs.acs.org
Z Zhou, Z Zhang, K Liu, X Zeng - SynOpen, 2023 - thieme-connect.com
A direct oxidative alkylarylation reaction of N-arylacrylamides with simple alkanes for the synthesis of 3,3-disubstituted oxindoles under metal-free conditions was demonstrated. By …
Number of citations: 0 www.thieme-connect.com
A Ling, L Zhang, RX Tan, ZQ Liu - The Journal of Organic …, 2018 - ACS Publications
A general alkylating method using organoboronic acid under 1 atm of oxygen is developed. It allows a facile access to a wide range of functionalized molecules with privileged scaffolds …
Number of citations: 27 pubs.acs.org

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